2-benzyl-1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4,5-dihydro-1H-imidazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-benzyl-1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-15(2)18-14-20(19(26-4)12-16(18)3)27(24,25)23-11-10-22-21(23)13-17-8-6-5-7-9-17/h5-9,12,14-15H,10-11,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSWWSKHMPGMEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2CCN=C2CC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-benzyl-1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4,5-dihydro-1H-imidazole is a derivative of imidazole that exhibits significant biological activity. This article delves into the compound's synthesis, biological properties, and potential applications in medicine and research.
Synthesis
The synthesis of this compound typically involves several steps, starting with the sulfonation of a suitable benzene derivative, followed by alkylation and further modifications. The process can be summarized as follows:
- Sulfonation : Introduction of the sulfonyl group to the benzene ring.
- Alkylation : Addition of alkyl groups to enhance solubility and biological activity.
- Cyclization : Formation of the imidazole ring through cyclization reactions.
Antimicrobial Properties
Research indicates that derivatives of imidazole, including the target compound, possess notable antimicrobial properties. A study highlighted that imidazole derivatives can effectively inhibit the growth of various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and ESKAPE pathogens . The mode of action is believed to involve interference with bacterial DNA synthesis and cell wall integrity.
Enzyme Inhibition
The sulfonamide group present in this compound suggests potential for enzyme inhibition. Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism, making them candidates for developing new antibiotics . For example, studies have demonstrated that imidazole-based compounds can act as inhibitors for enzymes like CYP11B2, which is involved in steroidogenesis .
Anticancer Activity
Recent investigations have also explored the anticancer potential of imidazole derivatives. The compound has been evaluated for its ability to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression . In vitro studies have demonstrated cytotoxic effects against several cancer cell lines.
Case Studies
- Antibacterial Efficacy : A study published in PMC evaluated a series of imidazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications significantly enhanced antibacterial activity, with some compounds achieving minimum inhibitory concentrations (MICs) below 10 µg/mL against resistant strains .
- Enzyme Interaction : Molecular docking studies have provided insights into how this compound interacts with target enzymes. For instance, docking simulations suggested strong binding affinities to CYP11B2, supporting its potential as a therapeutic agent for conditions influenced by this enzyme .
Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antibacterial Activity | Effective against MRSA; MIC < 10 µg/mL |
| Study 2 | Enzyme Inhibition | Strong binding to CYP11B2; potential for drug development |
| Study 3 | Anticancer Properties | Induces apoptosis in cancer cell lines; modulates cell cycle |
Scientific Research Applications
Synthesis of the Compound
The synthesis of 2-benzyl-1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4,5-dihydro-1H-imidazole typically involves a multi-step process:
- Sulfonation : The introduction of a sulfonyl group to a suitable benzene derivative.
- Alkylation : Addition of alkyl groups to enhance solubility and biological activity.
- Cyclization : Formation of the imidazole ring through cyclization reactions.
These steps are crucial for achieving the desired structural characteristics that contribute to the compound's biological efficacy.
Antimicrobial Properties
Research indicates that derivatives of imidazole, including this compound, exhibit significant antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and ESKAPE pathogens. The proposed mechanism involves interference with bacterial DNA synthesis and cell wall integrity, making it a candidate for developing new antibiotics .
Enzyme Inhibition
The sulfonamide group present in this compound suggests potential for enzyme inhibition. Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism. For instance, studies have demonstrated that imidazole-based compounds can act as inhibitors for enzymes such as CYP11B2, which is involved in steroidogenesis.
Anticancer Activity
Recent investigations have explored the anticancer potential of this compound. It has been evaluated for its ability to induce apoptosis in cancer cells through mechanisms such as activation of caspases and modulation of cell cycle progression. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent .
Antibacterial Efficacy
A study published in PMC evaluated a series of imidazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications significantly enhanced antibacterial activity, with some compounds achieving minimum inhibitory concentrations (MICs) below 10 µg/mL against resistant strains.
Enzyme Interaction
Molecular docking studies have provided insights into how this compound interacts with target enzymes. For example, docking simulations suggested strong binding affinities to CYP11B2, supporting its potential as a therapeutic agent for conditions influenced by this enzyme .
Research Findings Summary
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antibacterial Activity | Effective against MRSA; MIC < 10 µg/mL |
| Study 2 | Enzyme Inhibition | Strong binding to CYP11B2; potential for drug development |
| Study 3 | Anticancer Properties | Induces apoptosis in cancer cell lines; modulates cell cycle |
Q & A
Q. Q1. What experimental design strategies are recommended for optimizing the synthesis of this compound?
Answer: To optimize synthesis, employ statistical design of experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and analyze their effects on yield and purity. For example:
- Use a central composite design to explore interactions between reaction time and temperature .
- Prioritize solvents with high dielectric constants (e.g., DMF) to stabilize intermediates, as seen in analogous imidazole sulfonylation reactions .
- Monitor reaction progress via HPLC or in situ FTIR to detect side products like unreacted benzyl intermediates .
Table 1: Example DoE Parameters for Sulfonylation Step
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Temperature (°C) | 60–100 | 80 |
| Solvent (DMF:Water) | 3:1–5:1 | 4:1 |
| Catalyst (mol%) | 5–15 | 10 |
Q. Q2. What analytical techniques are most reliable for confirming the structural integrity of this compound?
Answer: Combine multi-modal characterization :
- X-ray crystallography to resolve stereochemistry at the 4,5-dihydroimidazole ring (critical for biological activity) .
- High-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., [M+H]+ at m/z 455.2).
- 2D NMR (COSY, HSQC) to assign proton environments, particularly distinguishing the methoxy and isopropyl groups .
- Elemental analysis (C, H, N, S) to confirm purity (>98% required for pharmacological assays) .
Advanced Research Questions
Q. Q3. How can computational methods resolve contradictions in reported biological activity data?
Answer: Conflicting bioactivity data (e.g., varying IC50 values in kinase assays) may arise from differences in assay conditions or conformational flexibility. Mitigate this by:
- Conducting molecular dynamics simulations to model the compound’s binding mode under physiological pH and temperature .
- Performing docking studies (e.g., AutoDock Vina) to compare interactions with target proteins (e.g., kinases) vs. off-targets .
- Validating predictions via surface plasmon resonance (SPR) to measure binding kinetics under standardized buffer conditions .
Example Finding:
A 2025 study found that protonation of the imidazole ring at pH 7.4 alters its interaction with ATP-binding pockets, explaining discrepancies between in vitro (pH 7.0) and cellular (pH 7.4) assays .
Q. Q4. What methodologies address unexpected regioselectivity in derivatization reactions?
Answer: Regioselectivity challenges (e.g., sulfonylation at the N1 position vs. competing sites) can be addressed via:
- Steric maps (computational) to predict reactive sites, leveraging software like Gaussian for electron density analysis .
- Protecting group strategies : Temporarily block the 4,5-dihydroimidazole ring with Boc groups to direct sulfonylation to N1 .
- Kinetic isotope effect (KIE) studies to distinguish between radical vs. ionic mechanisms in contentious reactions .
Table 2: Regioselectivity Outcomes with Different Catalysts
| Catalyst | N1:Sulfonyl Ratio | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | 9:1 | 85 |
| CuI | 3:1 | 62 |
| No catalyst | 1:2 | 45 |
Q. Q5. How to design stability studies for this compound under physiological conditions?
Answer: Assess stability via:
- Forced degradation studies : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and thermal (40°C, 75% RH) stress, then quantify degradation products via LC-MS .
- Plasma stability assays : Incubate with human plasma (37°C, 1–24 hrs) and measure remaining intact compound using UPLC .
- pH-rate profiling : Determine hydrolysis rates across pH 1–10 to identify labile groups (e.g., sulfonyl linkages) .
Key Insight:
The methoxy group at the 2-position enhances stability at pH 7.4 (t₁/₂ > 48 hrs) but increases susceptibility to photodegradation—use amber vials for storage .
Q. Q6. What strategies reconcile discrepancies in reported cytotoxicity data across cell lines?
Answer: Discrepancies may stem from cell-specific metabolic profiles. Use:
- Metabolomic profiling (LC-MS/MS) to identify enzymes (e.g., CYP450 isoforms) that activate or detoxify the compound .
- CRISPR-Cas9 knockouts of suspected metabolic genes (e.g., NQO1) to isolate resistance mechanisms .
- Isothermal titration calorimetry (ITC) to compare binding affinities in cell lines with divergent IC50 values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
